3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide
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Overview
Description
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide is a synthetic organic compound with a complex structure that includes a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, and a propanamide moiety linked to a pyrrole-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable precursor such as 4,6-dimethyl-2-(methylsulfanyl)pyrimidine, which can be synthesized via cyclization reactions involving appropriate nitriles and thiols under acidic or basic conditions.
Substitution Reactions: The pyrimidine core is then subjected to substitution reactions to introduce the propanamide group. This can be achieved through nucleophilic substitution reactions using reagents like propanoyl chloride.
Coupling with Pyrrole-Substituted Phenyl Ring: The final step involves coupling the pyrimidine derivative with a pyrrole-substituted phenyl ring. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-phenylpropanamide: Lacks the pyrrole substitution, which may affect its biological activity.
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-imidazol-1-yl)phenyl]propanamide: Contains an imidazole ring instead of a pyrrole, which could alter its chemical reactivity and biological interactions.
Uniqueness
The presence of both the pyrimidine and pyrrole rings in 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide makes it unique compared to similar compounds. This dual-ring system can provide a distinct set of chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(3-pyrrol-1-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-18(15(2)22-20(21-14)26-3)9-10-19(25)23-16-7-6-8-17(13-16)24-11-4-5-12-24/h4-8,11-13H,9-10H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUGDTVKKPDUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC(=CC=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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